molecular formula C29H28O14 B586432 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone CAS No. 67665-62-7

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone

Cat. No.: B586432
CAS No.: 67665-62-7
M. Wt: 600.529
InChI Key: CJCLTLJGYVYVPZ-ADKRDUOOSA-N
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Description

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is a chemical compound with the molecular formula C29H28O14 and a molecular weight of 600.529. It is a derivative of Daunomycinone, which is a core structure in the anthracycline class of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves the introduction of ethyl carbonate groups at specific positions on the Daunomycinone structure. The reaction typically requires the use of ethyl chloroformate as the carbonate source and a base such as pyridine to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The ethyl carbonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethyl carbonate groups.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Compounds with substituted functional groups replacing the ethyl carbonate groups.

Scientific Research Applications

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of anthracycline derivatives.

    Biology: Investigated for its potential effects on cellular processes and as a tool to study cellular uptake mechanisms.

    Medicine: Explored for its potential as an anticancer agent due to its structural similarity to other anthracyclines.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone involves its interaction with DNA. The compound intercalates into the DNA double helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to cell death, making it a potential anticancer agent. The molecular targets include topoisomerase enzymes, which are crucial for DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Daunomycinone: The parent compound, which lacks the ethyl carbonate groups.

    Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.

    Epirubicin: A stereoisomer of doxorubicin with similar anticancer properties.

Uniqueness

6,10,11-Triethylcarbonate-1-demethyl Daunomycinone is unique due to the presence of ethyl carbonate groups, which can influence its solubility, reactivity, and biological activity. These modifications can potentially enhance its therapeutic properties and reduce side effects compared to other anthracyclines .

Properties

IUPAC Name

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3,10-dihydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3/t17-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCLTLJGYVYVPZ-ADKRDUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858520
Record name (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67665-62-7
Record name (1S,3S)-3-Acetyl-3,10-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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